molecular formula C10H15N B1590137 3-(4-Methylphenyl)propan-1-amine CAS No. 54930-39-1

3-(4-Methylphenyl)propan-1-amine

Cat. No.: B1590137
CAS No.: 54930-39-1
M. Wt: 149.23 g/mol
InChI Key: NUWCDHQYCLUEDS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propan-1-amine is a primary amine featuring a propylamine backbone substituted with a 4-methylphenyl group at the third carbon.

Properties

IUPAC Name

3-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWCDHQYCLUEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502712
Record name 3-(4-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54930-39-1
Record name 3-(4-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)propan-1-amine typically involves the alkylation of 4-methylbenzyl chloride with ammonia or an amine. One common method includes the following steps:

    Starting Material: 4-Methylbenzyl chloride.

    Reagent: Ammonia or a primary amine.

    Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products:

    Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.

    Reduction: 3-(4-Methylphenyl)propan-1-ol.

    Substitution: Various substituted amines or alkylated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-methylphenyl)propan-1-amine with key analogs, focusing on molecular features, synthesis routes, and functional properties. Data are derived from research on compounds with variations in substituents, regiochemistry, and backbone modifications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Synthesis Method Application/Activity Reference
This compound C₁₀H₁₅N 149.24 4-Methylphenyl Not explicitly described in evidence Hypothesized receptor modulation
2-(3-(Trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₂F₃N 204.09 3-Trifluoromethylphenyl Reductive alkylation of ketones (61% yield) CaV1.3 calcium channel inhibitor
3-(4-Chlorophenoxy)propan-1-amine C₉H₁₂ClNO 199.65 4-Chlorophenoxy Specialized reference compound production Analytical standards
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ 139.20 1-Methylpyrazole Multi-step coupling reactions Intermediate in bioactive agents

Key Observations:

Substituent Effects on Reactivity and Activity Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-(3-(trifluoromethyl)phenyl)propan-1-amine enhances electrophilic character, facilitating interactions with calcium channels . Halogenated Derivatives: 3-(4-Chlorophenoxy)propan-1-amine demonstrates stability under analytical conditions, making it suitable as a reference compound . Heterocyclic Modifications: The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine introduces nitrogen-rich pharmacophores, often exploited in kinase inhibitors .

Synthetic Strategies Reductive Alkylation: Used for trifluoromethylphenyl derivatives, yielding 61% efficiency . Coupling Reactions: EDC/HOBt-mediated condensation in highlights methods for introducing imidazole groups to propan-1-amine backbones.

Biological Activity Trends

  • Regiochemistry Impact : Meta-substituted analogs (e.g., OX03394 in ) lose activity compared to para-substituted derivatives, underscoring the importance of substituent positioning .
  • Calcium Channel Inhibition : Trifluoromethylphenyl derivatives () show moderate potency, suggesting that bulky substituents may sterically hinder target engagement.

Biological Activity

3-(4-Methylphenyl)propan-1-amine, also known as para-methylamphetamine, is a compound with significant biological activity primarily associated with its interactions within the central nervous system. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a propanamine backbone with a para-methyl group on the phenyl ring. This structural modification enhances its biological activity compared to related compounds such as amphetamine and methamphetamine. The presence of the methyl group influences not only the compound's reactivity but also its affinity for various biological targets.

This compound acts primarily as a monoamine releasing agent , particularly affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. Its mechanism involves:

  • Binding to Transporters : It interacts with monoamine transporters (DAT, NET, SERT), promoting the release of neurotransmitters into the synaptic cleft.
  • Receptor Interaction : It may also bind to various receptors, influencing their signaling pathways and contributing to its stimulant effects.

Pharmacological Effects

The biological activity of this compound has been documented in several studies:

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPara-methyl group on phenyl ringStimulant effects; potential for abuse
AmphetamineNo methyl substitution on phenylStrong stimulant; widely studied
MethamphetamineAdditional methyl groupsMore potent stimulant; higher abuse potential
4-MethylamphetamineSimilar structure but different isomerSimilar stimulant effects; potential health risks

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study assessing the neurochemical effects found that this compound significantly increases dopamine release in vitro, akin to other amphetamines.
  • Genotoxicity assessments revealed that closely related compounds could cause DNA damage in human cell lines, raising concerns about long-term exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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